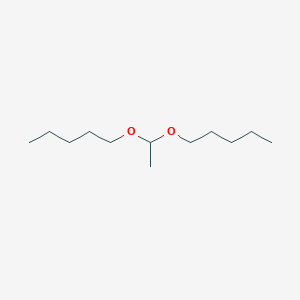
Bromure d'holmium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Holmium bromide is a crystalline compound composed of one holmium atom and three bromine atoms. It appears as a yellow powder at room temperature and is known for being hygroscopic and odorless . Holmium bromide is a member of the lanthanide halides and is often used in various scientific and industrial applications due to its unique properties.
Applications De Recherche Scientifique
Holmium bromide has several scientific research applications:
Chemistry: Used in the synthesis of other holmium compounds and as a reagent in various chemical reactions.
Biology: Utilized in biological studies due to its unique magnetic properties.
Medicine: Employed in certain medical imaging techniques and as a component in some medical devices.
Mécanisme D'action
Target of Action
Holmium bromide (HoBr3) is a crystalline compound composed of one holmium atom and three bromine atoms It’s known that holmium-containing bioactive glasses can be applied in bone cancer treatment .
Mode of Action
It’s known that holmium bromide is formed as a result of the reaction: 2 ho(s) + 3 br2(g) → 2 hobr3(s) .
Result of Action
When involved in a fire, holmium bromide may release hydrogen bromide, and metal oxide fumes .
Action Environment
Holmium bromide is a yellow powder at room temperature and is hygroscopic . It’s known to be stable under normal conditions but may react with strong oxidising agents . Environmental factors such as temperature, humidity, and the presence of other chemical substances could potentially influence the action, efficacy, and stability of holmium bromide.
Méthodes De Préparation
Holmium bromide can be synthesized through several methods. One common laboratory method involves the reaction of holmium metal with bromine gas:
2Ho(s)+3Br2(g)→2HoBr3(s)
Another method involves dissolving holmium oxide in hot concentrated hydrobromic acid, followed by crystallization of hydrated holmium bromide, dehydration, and melting of the anhydrous bromide .
Analyse Des Réactions Chimiques
Holmium bromide undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents.
Reduction: Can be reduced to holmium metal under specific conditions.
Substitution: Reacts with other halides to form different holmium halides.
Common reagents used in these reactions include hydrobromic acid, bromine gas, and other halides. Major products formed from these reactions include holmium oxide and other holmium halides .
Comparaison Avec Des Composés Similaires
Holmium bromide can be compared with other lanthanide halides such as holmium chloride and holmium fluoride. While all these compounds share similar properties due to the presence of holmium, holmium bromide is unique in its specific reactivity with bromine and its applications in high-intensity discharge lamps .
Similar Compounds
- Holmium chloride
- Holmium fluoride
- Dysprosium bromide
- Thulium bromide
Holmium bromide stands out due to its specific use in lighting applications and its unique reactivity with bromine.
Propriétés
Numéro CAS |
13825-76-8 |
|---|---|
Formule moléculaire |
Br3Ho |
Poids moléculaire |
404.64 g/mol |
Nom IUPAC |
holmium(3+);tribromide |
InChI |
InChI=1S/3BrH.Ho/h3*1H;/q;;;+3/p-3 |
Clé InChI |
MZNSYJWLQLXLHE-UHFFFAOYSA-K |
SMILES |
Br[Ho](Br)Br |
SMILES canonique |
[Br-].[Br-].[Br-].[Ho+3] |
| 13825-76-8 | |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Q1: What is the coordination behavior of Holmium bromide with organic ligands like biuret?
A1: Research has shown that Holmium bromide (HoBr3) forms complexes with biuret (NH2CONHCONH2) in a hydrated form. The resulting complex, HoBr3⋅2BU⋅4H2O [, ], features a central Holmium (Ho) ion coordinated to two biuret molecules and four water molecules. Notably, the biuret ligand changes from its original cis configuration to a trans configuration upon complexation. This coordination occurs through the oxygen atoms of the biuret, showcasing its ability to act as a bidentate ligand.
Q2: How does the structure of Holmium bromide complexes with biuret compare to other Lanthanide bromides?
A2: The crystal structures of both Holmium bromide and Praseodymium bromide complexes with biuret have been elucidated []. Both complexes exhibit similar structural motifs, forming a two-capped trigonal prism coordination geometry around the Lanthanide ion. This structural similarity suggests a consistent coordination behavior of Lanthanide bromides with biuret, potentially extending to other members of the Lanthanide series. Further research could explore the impact of Lanthanide ionic radius on complex stability and structural parameters.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B79548.png)
![5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B79549.png)
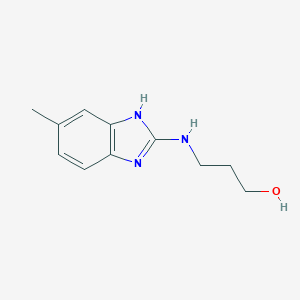
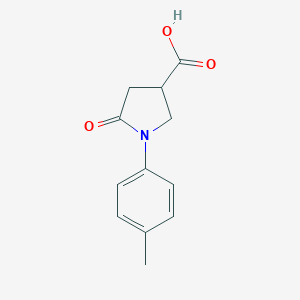
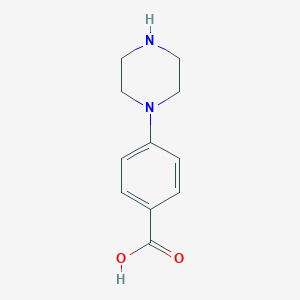
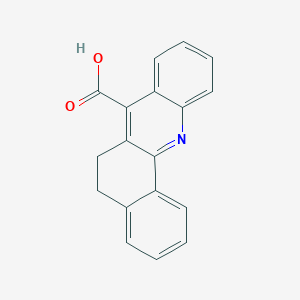
![2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B79555.png)
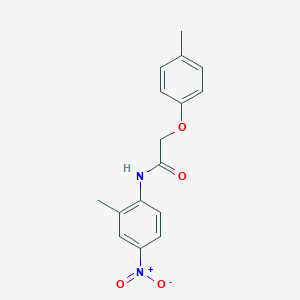
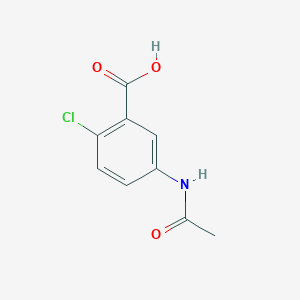
![4-(1H-benzo[d]imidazol-2-yl)morpholine](/img/structure/B79559.png)
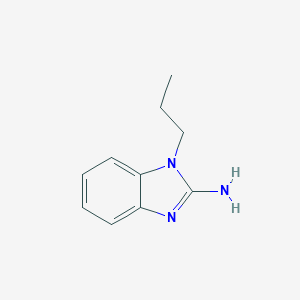
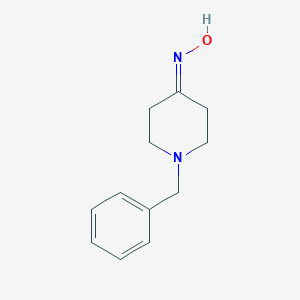
![2-[2-(Diethylcarbamoyl)phenyl]benzoic acid](/img/structure/B79567.png)
